2,2-Diphenyl-1-(piperazin-1-yl)ethanone
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Overview
Description
2,2-Diphenyl-1-(piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The compound is a white to yellow powder or crystals , suggesting that it may have good solubility in polar solvents, which could impact its bioavailability.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .
Biochemical Analysis
Biochemical Properties
2,2-Diphenyl-1-(piperazin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions includes enzyme inhibition or activation, which can affect the metabolic pathways of other compounds.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression . These effects can result in alterations in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, altering their activity . This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy and potency . Long-term exposure to this compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses can lead to toxicity, affecting organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-Diphenyl-1-(piperazin-1-yl)ethanone involves the reaction of benzophenone with piperazine in the presence of a suitable catalyst.", "Starting Materials": [ "Benzophenone", "Piperazine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve benzophenone and piperazine in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent and dry it under vacuum.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] } | |
CAS No. |
435345-44-1 |
Molecular Formula |
C20H21F3N2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,2-diphenyl-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H20N2O.C2HF3O2/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17,19H,11-14H2;(H,6,7) |
InChI Key |
XTLPASSNHDZTMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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